



Application Notes and Protocols: Pharmacokinetic Studies of (R)-CR8 Trihydrochloride

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Compound of Interest		
Compound Name:	(R)-CR8 trihydrochloride	
Cat. No.:	B15543694	Get Quote

(R)-CR8, a second-generation analog of the cyclin-dependent kinase (CDK) inhibitor Roscovitine, has demonstrated significant potential in preclinical studies due to its potent and selective inhibition of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] It has been shown to be 50-100 times more potent than Roscovitine in inducing apoptosis in various tumor cell lines.[3] Furthermore, (R)-CR8 acts as a molecular glue degrader, inducing the ubiquitination and degradation of cyclin K.[1][4] These mechanisms contribute to its anti-proliferative and neuroprotective effects observed in various models.[1][2][5] Understanding the pharmacokinetic profile of (R)-CR8 is crucial for its further development as a therapeutic agent.

Pharmacokinetic Profile of (R)-CR8 in Mice

A comprehensive pharmacokinetic study in mice has revealed favorable properties for (R)-CR8, including high oral bioavailability and a relatively long half-life compared to its parent compound, Roscovitine.[3][6] The key pharmacokinetic parameters are summarized in the table below.



Pharmacokinetic Parameter	Intravenous (50 mg/kg)	Oral (100 mg/kg)
Cmax (μg/mL)	10.2 ± 1.5	8.5 ± 1.2
Tmax (h)	0.08	0.5
AUC (0-t) (μg.h/mL)	25.4 ± 3.8	50.1 ± 7.5
AUC (0-inf) (μg.h/mL)	26.1 ± 4.1	51.8 ± 8.2
Half-life (t½) (h)	2.9 ± 0.4	3.1 ± 0.5
Bioavailability (%)	-	~100
Volume of Distribution (Vd) (L/kg)	4.9 ± 0.7	-
Clearance (CL) (L/h/kg)	1.9 ± 0.3	-

Data sourced from Sallam et al., 2013.[3]

Experimental Protocols In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of (R)-CR8 in a mouse model.

1. Animal Model:

- Male BALB/c mice (8-10 weeks old, weighing 25-30 g) are used for the study.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
- All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Drug Administration:[3]



- (R)-CR8 trihydrochloride is dissolved in a suitable vehicle, such as 50 mM HCl.[6]
- Intravenous (IV) Administration: A single dose of 50 mg/kg is administered via the tail vein.[3]
- Oral (PO) Administration: A single dose of 100 mg/kg is administered by oral gavage.
- 3. Sample Collection:[3]
- At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
- Blood samples are collected via cardiac puncture into heparinized tubes.
- Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.
- For biodistribution studies, various organs (e.g., liver, kidney, brain, adipose tissue, bone marrow) are collected, weighed, and homogenized.[3]
- 4. Pharmacokinetic Analysis:
- Plasma and tissue homogenate concentrations of (R)-CR8 are determined using a validated analytical method (see below).
- Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.[6]
- The oral bioavailability (F) is calculated using the formula: F = (AUCpo * Doseiv) / (AUCiv * Dosepo).[6]

Bioanalytical Method for (R)-CR8 Quantification

A validated high-performance liquid chromatography (HPLC) method with UV detection is used for the quantification of (R)-CR8 in biological matrices.[3]

1. Sample Preparation:[6]

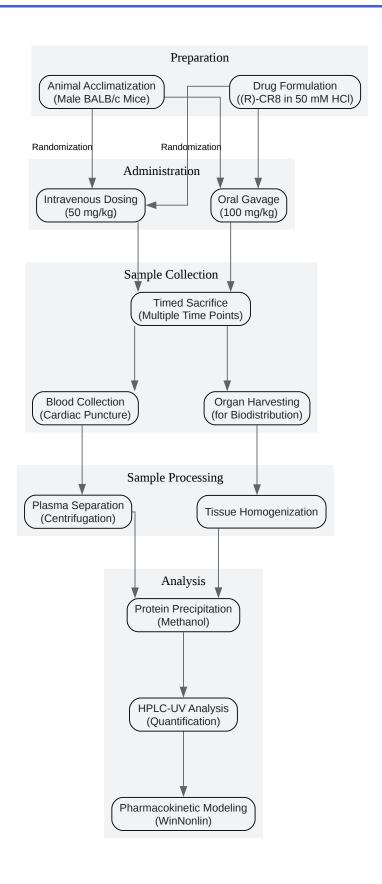


- Protein Precipitation: To 100 μ L of plasma or tissue homogenate, add 200 μ L of cold methanol to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and inject it into the HPLC system.
- 2. HPLC-UV System and Conditions:[3]
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an
 organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 305 nm.[6]
- Retention Time: Approximately 5 minutes for (R)-CR8.[3]
- 3. Method Validation:[3]
- The method should be validated for linearity, accuracy, precision, recovery, and stability.
- The lower limit of quantification (LLOQ) was reported to be 0.10 μg/mL.[3]
- Linearity was observed in the range of 0.10-10 μg/mL.[3]
- Accuracy and precision were greater than 86%, with a plasma recovery of over 95%.[3]

Visualizations

Experimental Workflow for Pharmacokinetic Study





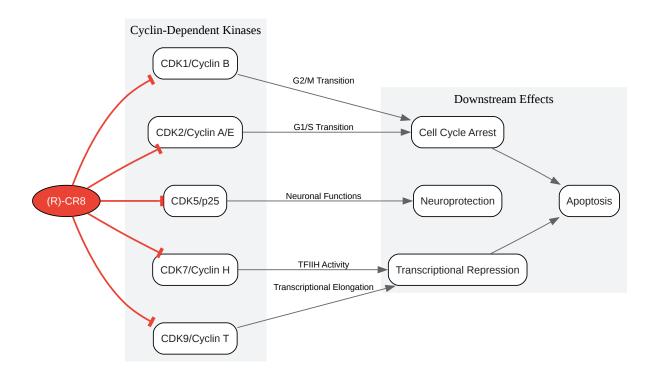
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Pharmacokinetic study experimental workflow.



Signaling Pathway Inhibition by (R)-CR8

(R)-CR8 exerts its cellular effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.



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Mechanism of action of (R)-CR8 via CDK inhibition.

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